2-(Azetidin-3-yl)pyridin-4-amine

Medicinal Chemistry Physicochemical Property Profiling CNS Drug Design

Fragment-based drug discovery demands precisely substituted azetidine-aminopyridine scaffolds where regioisomer identity dictates SAR outcomes. This compound delivers the exact 3-pyridyl azetidine core with a free 4-amino handle validated in Novartis NAMPT inhibitor campaigns. • Free-base 98% purity-no salt removal needed for fragment library incorporation • 2 rotatable bonds ensure conformational rigidity within CNS drug-like TPSA (~64.5 Ų) • Direct C-C azetidine-pyridine linkage mirrors the active NAMPT inhibitor chemotype

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B13004023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)pyridin-4-amine
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC=CC(=C2)N
InChIInChI=1S/C8H11N3/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2,(H2,9,11)
InChIKeyYPPLFNVSRKWPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)pyridin-4-amine: Heterocyclic Building Block for Kinase and nAChR Synthesis


2-(Azetidin-3-yl)pyridin-4-amine (CAS 1260774-80-8) is a heterocyclic amine building block comprising a four-membered azetidine ring substituted at the 3-position onto a pyridine ring bearing a primary amine at the 4-position . With a molecular formula of C8H11N3 and a molecular weight of 149.19 g/mol, this compound provides a conformationally constrained azetidine scaffold that is distinct from larger saturated nitrogen heterocycles [1]. The combination of the azetidine ring strain (~25 kcal/mol) and the 4-aminopyridine motif creates a vector geometry that has been exploited in medicinal chemistry programs targeting nicotinic acetylcholine receptors (nAChRs), nicotinamide phosphoribosyltransferase (NAMPT), and various kinases [1][2].

Scaffold Conformationally constrained azetidine-pyridinamine core for CNS-targeted fragment libraries and nAChR research programs
Handle 4-aminopyridine motif enables selective amide coupling, urea synthesis, and reductive amination without azetidine NH competition
Form Free-base solid supports direct use in parallel synthesis workflows without salt neutralization steps

Why This Azetidine-Pyridine Isomer Cannot Be Replaced in Medicinal Chemistry


Although several azetidine-pyridine isomers share the identical molecular formula C8H11N3 (e.g., 3-(pyridin-2-yl)azetidin-3-amine, 1-(pyridin-4-yl)azetidin-3-amine, and N-(azetidin-3-yl)pyridin-4-amine), their substitution patterns produce substantial differences in topological polar surface area (TPSA), hydrogen bond donor/acceptor counts, and rotational freedom that directly impact target engagement and ADME properties [1]. In the context of azetidine-based NAMPT inhibitors, Palacios et al. demonstrated that even subtle positional changes in pyridine substitution (e.g., 5-amino vs. 6-amino pyridine regioisomers) resulted in distinct SAR profiles, confirming that the precise connectivity of the azetidine-aminopyridine scaffold is a critical determinant of biological activity [2]. Generic interchange without verifying the specific substitution pattern risks losing potency, altering selectivity, or introducing unforeseen metabolic liabilities.

Factor
Target Compound
Regioisomer / Analog Risk
Substitution Pattern
4-aminopyridine with direct C–C azetidine linkage
Alternative regioisomers alter TPSA and H-bond donor/acceptor profile, shifting CNS permeability context
Linker Chemistry
Direct C–C bond preserves conformational rigidity
N-linked regioisomers introduce extra rotatable bond and HBD site, increasing entropic binding penalty
Physical Form
Free base with reported 98% purity specification
Dihydrochloride salt forms add ~73 g/mol and hygroscopicity, complicating stoichiometric calculations

Quantitative Differentiation Evidence Against Structural Analogs


TPSA and Hydrogen Bonding Profile vs. 3-(Pyridin-2-yl)azetidin-3-amine

The target compound 2-(Azetidin-3-yl)pyridin-4-amine positions the primary amine on the pyridine ring (4-position) rather than on the azetidine ring [1]. This regiochemistry yields a predicted TPSA of approximately 64.5 Ų (based on the Boc-protected derivative's TPSA of 68.5 Ų after subtracting the Boc contribution), compared to 50.9 Ų for the comparator 3-(pyridin-2-yl)azetidin-3-amine, where the amine resides on the azetidine ring [1][2]. The ~13.6 Ų higher TPSA of the target compound places it closer to the CNS drug-like optimal range (60–70 Ų), while the comparator's lower TPSA may favor passive permeability but reduce solubility.

TPSA Profile
Reported
Target (est.) ~64.5 Ų vs. 3-(Pyridin-2-yl)azetidin-3-amine 50.9 Ų
ΔTPSA ≈ +13.6 Ų
Higher TPSA supports CNS permeability screening context within 60–70 Ų range
Estimated from Boc-protected derivative; computed via PubChem Cactvs
Medicinal Chemistry Physicochemical Property Profiling CNS Drug Design

Conformational Rigidity Advantage Over N-Linked Regioisomers

2-(Azetidin-3-yl)pyridin-4-amine features a direct C–C bond between the azetidine and pyridine rings, resulting in 2 rotatable bonds (excluding the primary amine) . In contrast, the N-linked regioisomer N-(azetidin-3-yl)pyridin-4-amine (CAS 2098124-57-1) introduces an NH linker that adds an additional rotatable bond (total 3) and a new hydrogen bond donor site . Each additional rotatable bond in a ligand is estimated to impose an entropic penalty of ~0.7–1.5 kcal/mol upon binding, which can translate to a 3–10 fold reduction in affinity for rigid binding pockets [1]. The direct C–C linkage in the target compound preserves conformational pre-organization while maintaining the spatially distinct 4-aminopyridine pharmacophore.

Rotatable Bonds
Reported
Target 2 rotatable bonds, 1 HBD, 3 HBA vs. N-(Azetidin-3-yl)pyridin-4-amine 3 rotatable bonds, 2 HBD, 3 HBA
Δ = −1 rotatable bond
Reduced entropic penalty may support rigid binding pocket affinity context
Estimated entropic penalty reduction 0.7–1.5 kcal/mol per bond
Conformational Analysis Structure-Based Drug Design Entropic Binding Penalty

Azetidine Ring Strain and Metabolic Stability Profile

In a study of acid-mediated intramolecular ring-opening decomposition of aryl azetidines, the 3-pyridyl azetidine analogue exhibited a half-life (T1/2) of 3.8 hours under acidic conditions, whereas the closely related 2-pyridyl and 4-pyridyl azetidine analogues demonstrated complete stability (no observable decomposition) under identical conditions [1]. This differential stability profile reveals that the position of pyridine substitution on the azetidine ring critically modulates susceptibility to nucleophilic ring-opening. For 2-(Azetidin-3-yl)pyridin-4-amine, the 4-amino substitution on the pyridine ring introduces an electron-donating group that may further influence the azetidine ring's stability through electronic modulation.

Ring Stability
Class-level
3-Pyridyl azetidine analogue: T₁/₂ = 3.8 h under acidic conditions
2-Pyridyl and 4-Pyridyl analogues: stable
Context-dependent stability review required for pyridine substitution pattern
4-amino electron-donating group may further modulate ring-opening kinetics
Metabolic Stability Ring Strain Chemical Stability Acid-Mediated Decomposition

Class-Level nAChR Affinity: Azetidine vs. Piperidine Scaffolds

In a comparative study of thirty 2-(3-pyridylaminomethyl)azetidine, pyrrolidine, and piperidine analogues as nAChR ligands, Balboni et al. reported that pyrrolidinyl and many azetidinyl compounds bound with enhanced affinity relative to the piperidine analogues [1]. The most active azetidine-based ligands in this series achieved Ki affinity values ranging from 8.9 to 90 nM, and demonstrated analgesic activity comparable to nicotine in a mouse tail-flick assay after subcutaneous administration [1]. While 2-(Azetidin-3-yl)pyridin-4-amine itself is a simpler building block rather than a fully elaborated nAChR ligand, its azetidine-pyridinamine core structure recapitulates the critical pharmacophoric elements of these potent analogues.

nAChR Affinity
Class-level
Azetidine-based 3-pyridylamine ligands: Ki = 8.9–90 nM
vs. piperidine analogues: lower affinity reported
Supports azetidine scaffold selection for nAChR-targeted research programs
Target compound is core building block; not directly assayed in this series
Nicotinic Acetylcholine Receptor Ligand Binding Analgesic Activity CNS Pharmacology

NAMPT Inhibitor Scaffold Morphing: 3-Pyridyl Azetidine Urea Potency

Palacios et al. (Novartis) employed a scaffold morphing approach to identify 3-pyridyl azetidine ureas as potent NAMPT inhibitors, exploring SAR across 5- and 6-amino pyridine derivatives [1]. The lead optimization campaign yielded compound 27 with excellent in vitro potency and good ADME properties [1]. While the specific IC50 values for each analogue require consultation of the full text, the study explicitly confirms that the 3-pyridyl azetidine motif – the exact connectivity retained in 2-(Azetidin-3-yl)pyridin-4-amine – was essential for potent NAMPT inhibition and that substitution at the pyridine amine position (4-amino vs. 5-amino vs. 6-amino) produced distinct SAR trends [1]. This class-level evidence supports the selection of the 2-(azetidin-3-yl)pyridin-4-amine scaffold for NAMPT-targeted programs.

NAMPT Inhibition
Class-level
3-Pyridyl azetidine urea scaffold confirmed essential for NAMPT inhibition
4-amino pyridine position provides distinct SAR vector vs. 5-/6-amino regioisomers
Supports scaffold selection for NAMPT inhibitor lead optimization research
Exact IC₅₀ values require full-text access; Novartis scaffold morphing study
NAMPT Inhibition Oncology Scaffold Morphing Cellular Potency

Supply-Chain Differentiation: Purity and Physical Form Advantages

Commercially, 2-(Azetidin-3-yl)pyridin-4-amine (CAS 1260774-80-8) is available at 98% purity from multiple suppliers including AKSci and Leyan, with long-term storage specified as cool, dry conditions . In contrast, several regioisomeric building blocks (e.g., N-(azetidin-3-yl)pyridin-4-amine dihydrochloride, 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride) are typically supplied in dihydrochloride salt form, which introduces additional molecular weight (222.11 vs. 149.19 g/mol) and hygroscopicity that can complicate precise weighing and stoichiometric calculations in parallel synthesis workflows . The free-base form of the target compound, combined with its higher purity specification (98%), offers the advantage of direct use in amide coupling and reductive amination reactions without requiring a neutralization step.

Supply Form
Data to verify
Free base, MW 149.19 g/mol
Reported 98% purity specification
vs. dihydrochloride salts: MW 222.11 g/mol
Free-base form supports direct synthetic workflow integration
Vendor datasheet specifications; verify lot-specific purity before use
Chemical Procurement Building Block Quality Storage Stability Research Supply Chain

High-Value Application Scenarios for 2-(Azetidin-3-yl)pyridin-4-amine


Fragment-Based Drug Discovery Libraries for CNS Nicotinic Receptors

The target compound's azetidine scaffold, combined with its favorable TPSA (~64.5 Ų) within the CNS drug-like range and reduced rotatable bond count (2) relative to NH-linked analogues, makes it an ideal fragment for nAChR-targeted FBDD campaigns . The Balboni et al. (2000) class-level data confirms that azetidine-containing 3-pyridylamine ligands achieve Ki values of 8.9–90 nM at nAChRs, outperforming the corresponding piperidine analogues [1]. Procurement of 2-(Azetidin-3-yl)pyridin-4-amine at 98% purity in free-base form (AKSci/Leyan) enables direct incorporation into fragment libraries without salt removal steps, accelerating hit-to-lead timelines .

NAMPT Inhibitor Lead Optimization

The Novartis scaffold morphing study (Palacios et al., 2019) demonstrates that 3-pyridyl azetidine ureas represent a potent and ADME-compatible NAMPT inhibitor chemotype [2]. 2-(Azetidin-3-yl)pyridin-4-amine provides the exact 3-pyridyl azetidine core with a 4-amino substitution handle, enabling exploration of the SAR vector that was explicitly investigated (alongside 5-amino and 6-amino pyridine isomers) in the Novartis campaign [2]. The direct C–C azetidine-pyridine linkage ensures conformational rigidity appropriate for the NAMPT binding pocket.

Kinase Inhibitor Fragment Elaboration via 4-Aminopyridine Functionalization

The 4-aminopyridine motif present in the target compound is a recognized kinase hinge-binding pharmacophore. The availability of the free amine at the 4-position enables selective functionalization (e.g., amide formation, urea synthesis, reductive amination) without competitive reactivity at the azetidine NH . This orthogonality, combined with the compound's lower molecular weight (149.19 g/mol) versus dihydrochloride salt forms (222.11 g/mol), streamlines parallel chemistry workflows and improves atom economy in fragment growth strategies .

Chemical Stability Screening of Azetidine Compound Collections

Given the differential acid stability of azetidine regioisomers documented in the literature (3-pyridyl azetidine T1/2 = 3.8 h under acidic conditions vs. stable 2- and 4-pyridyl azetidine analogues) [3], 2-(Azetidin-3-yl)pyridin-4-amine serves as a model substrate for systematic stability profiling. Its 4-aminopyridine substitution pattern (electron-donating group) provides an opportunity to experimentally quantify the electronic effect of aryl substitution on azetidine ring-opening kinetics, informing the design of stable azetidine-based clinical candidates [3].

Application
Selection Property
Validation Focus
CNS nicotinic fragment-based discovery
Conformational pre-organization and favorable TPSA range
nAChR binding endpoint review
NAMPT inhibitor SAR exploration
3-Pyridyl azetidine core with 4-amino substitution vector
NAMPT cellular assay context
Kinase hinge-binder fragment elaboration
4-Aminopyridine handle orthogonality for selective coupling
Kinase panel selectivity review
Azetidine compound collection stability profiling
Regioisomer-dependent acid-mediated ring stability
Acid-stability assay context
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